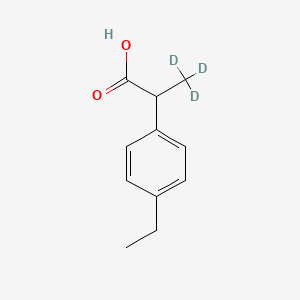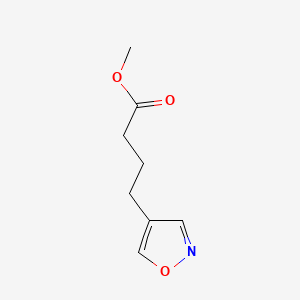
3-Hydroxyanthranilic Acid-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyanthranilic Acid-d3: is a deuterated form of 3-Hydroxyanthranilic Acid, which is an intermediate in the metabolism of tryptophan. This compound is known for its role in the kynurenine pathway, which is crucial for the production of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism . The deuterated form, this compound, is often used in scientific research to study metabolic pathways and enzyme kinetics due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyanthranilic Acid-d3 typically involves the deuteration of 3-Hydroxyanthranilic Acid. One common method is the exchange of hydrogen atoms with deuterium using deuterated solvents under specific conditions. For instance, the compound can be dissolved in deuterated methanol or deuterated water, and the reaction can be catalyzed by a base such as sodium deuteroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated solvents. The process requires careful control of reaction conditions to ensure high yield and purity of the deuterated product. The use of advanced purification techniques such as chromatography is essential to isolate the desired compound.
化学反应分析
Types of Reactions: 3-Hydroxyanthranilic Acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinolinic acid, a key metabolite in the kynurenine pathway.
Reduction: The compound can be reduced to form 3-aminoanthranilic acid.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinolinic acid.
Reduction: 3-Aminoanthranilic acid.
Substitution: Various substituted anthranilic acids depending on the reagents used.
科学研究应用
3-Hydroxyanthranilic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the kynurenine pathway and its role in NAD+ biosynthesis.
Biology: Helps in studying the effects of deuterium on biological systems and enzyme kinetics.
Industry: Utilized in the development of deuterated drugs and as a standard in mass spectrometry for accurate quantification of metabolites.
作用机制
The mechanism of action of 3-Hydroxyanthranilic Acid-d3 involves its role as a substrate in the kynurenine pathway. It is converted by the enzyme 3-hydroxyanthranilate 3,4-dioxygenase into quinolinic acid, which is a precursor for NAD+ synthesis . The compound also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . Additionally, it modulates immune responses by influencing the activity of various immune cells and cytokines .
相似化合物的比较
3-Hydroxyanthranilic Acid: The non-deuterated form, which shares similar metabolic pathways and biological activities.
Quinolinic Acid: A downstream metabolite in the kynurenine pathway with neurotoxic properties.
Kynurenic Acid: Another metabolite in the kynurenine pathway with neuroprotective effects.
Uniqueness: 3-Hydroxyanthranilic Acid-d3 is unique due to its deuterium labeling, which makes it a valuable tool in research for studying metabolic pathways and enzyme kinetics with high precision. The stable isotope labeling allows for the differentiation of the compound from its non-deuterated counterparts in complex biological systems.
属性
CAS 编号 |
1794970-56-1 |
|---|---|
分子式 |
C7H7NO3 |
分子量 |
156.155 |
IUPAC 名称 |
2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |
InChI 键 |
WJXSWCUQABXPFS-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)O)N)C(=O)O |
同义词 |
2-Amino-3-hydroxybenzoic Acid-d3; NSC 522891-d3; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1,1,1,3,3,3-Hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B589586.png)
![6-Azatricyclo[5.2.0.02,5]nonane](/img/structure/B589587.png)


![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)
![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)






